4-Bromo-2-fluoro-N-propylbenzamide
Overview
Description
4-Bromo-2-fluoro-N-propylbenzamide, also known as BFPA, is a synthetic organic compound that has been studied for its various properties and applications. It has been used in a variety of scientific research experiments and laboratory experiments. BFPA has a wide range of applications, from drug synthesis to biochemistry and physiology.
Scientific Research Applications
Synthesis and Characterization
- A study focused on synthesizing benzamide derivatives, which include compounds structurally related to 4-Bromo-2-fluoro-N-propylbenzamide, for potential use as non-peptide small molecular antagonists in medicinal chemistry applications (Bi, 2015).
Radiopharmaceutical Applications
- Radiosynthesis of a radioiodinated ligand for serotonin‐5HT2‐receptors, involving compounds structurally similar to 4-Bromo-2-fluoro-N-propylbenzamide, was explored for potential applications in γ‐emission tomography (Mertens et al., 1994).
Chemical Synthesis Techniques
- Research on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, discussed methods that could be relevant to the synthesis of 4-Bromo-2-fluoro-N-propylbenzamide (Qiu et al., 2009).
Electrochemical Studies
- A study on the electrochemical fluorination of aromatic compounds, which might include reactions similar to those used in synthesizing or modifying 4-Bromo-2-fluoro-N-propylbenzamide, was conducted (Shainyan & Danilevich, 2006).
Crystal Structures and Molecular Interactions
- Investigation into the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, which can provide insights into the structural and interaction properties of similar compounds like 4-Bromo-2-fluoro-N-propylbenzamide (Suchetan et al., 2016).
PET Imaging and Radioligands
- Synthesis and evaluation of fluorinated halobenzamides as sigma receptor ligands for positron emission tomography (PET) imaging, demonstrating potential application in medical imaging and diagnostics (Dence et al., 1997).
Antimicrobial Activity
- Research into the synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs, which could have implications for the antimicrobial properties of similar compounds like 4-Bromo-2-fluoro-N-propylbenzamide (Desai et al., 2013).
Sympathetic Nerve Imaging
- Assessment of the 18F-Labeled PET tracer LMI1195 for imaging norepinephrine handling, suggesting potential use in neurological or cardiac imaging applications (Higuchi et al., 2013).
properties
IUPAC Name |
4-bromo-2-fluoro-N-propylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCMVNLNCMBHAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640813 | |
Record name | 4-Bromo-2-fluoro-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-N-propylbenzamide | |
CAS RN |
1016811-41-8 | |
Record name | 4-Bromo-2-fluoro-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.